N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide
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Overview
Description
N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide is a complex organic compound characterized by its unique structure involving indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide typically involves the condensation of appropriate indole derivatives with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide
- N’~1~-[(3E)-1-ethyl-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-1-ethyl-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide
Uniqueness
What sets N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide apart is its specific structural configuration, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H18N6O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]propanediamide |
InChI |
InChI=1S/C21H18N6O4/c1-10-3-5-14-12(7-10)18(20(30)22-14)26-24-16(28)9-17(29)25-27-19-13-8-11(2)4-6-15(13)23-21(19)31/h3-8,22-23,30-31H,9H2,1-2H3 |
InChI Key |
SLRLXPGTWQZIBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O |
Origin of Product |
United States |
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